molecular formula C9H8N4O2 B15327205 5-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-carboxylic acid

5-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-carboxylic acid

Cat. No.: B15327205
M. Wt: 204.19 g/mol
InChI Key: OBDCUOVLJCNKMJ-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-carboxylic acid is a heterocyclic compound that features both a pyrazole and a pyrimidine ring. This compound is of significant interest in the fields of organic and medicinal chemistry due to its potential applications in drug discovery and development. The presence of both pyrazole and pyrimidine moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-carboxylic acid typically involves the condensation of 1-methyl-4-pyrazole borate pinacol ester with 2-chloropyrimidine-4-carboxylic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamide
  • 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxylic acid

Uniqueness

5-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

5-(1-methylpyrazol-4-yl)pyrimidine-2-carboxylic acid

InChI

InChI=1S/C9H8N4O2/c1-13-5-7(4-12-13)6-2-10-8(9(14)15)11-3-6/h2-5H,1H3,(H,14,15)

InChI Key

OBDCUOVLJCNKMJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)C(=O)O

Origin of Product

United States

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